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Compound of Interest

Compound Name: SARS-CoV-2-IN-67

Cat. No.: B15138841

This technical guide provides a preliminary in-vitro characterization of SARS-CoV-2-IN-67, a
novel small molecule inhibitor of SARS-CoV-2. The following sections detail the compound's
antiviral potency, cytotoxicity, and a proposed mechanism of action based on initial
experimental data.

Data Presentation

The antiviral activity and cytotoxicity of SARS-CoV-2-IN-67 were evaluated in various cell lines
against multiple SARS-CoV-2 variants. The quantitative data are summarized in the tables
below.

Table 1: Antiviral Activity of SARS-CoV-2-IN-67 against different SARS-CoV-2 Variants

Virus Variant Cell Line EC50 (pM)
SARS-CoV-2 (WT) Vero E6 0.85
A549-ACE2 1.12

Calu-3 0.98

Delta (B.1.617.2) Vero E6 1.05
Omicron (B.1.1.529) Vero E6 1.21
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EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50%
of the viral activity.

Table 2: Cytotoxicity and Selectivity Index of SARS-CoV-2-IN-67

Selectivity Index (Sl =

Cell Line CC50 (pM)

CC50/EC50)
Vero E6 > 100 >117.6
A549-ACE2 > 100 > 89.2
Calu-3 > 100 >102.0

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that results in
50% cell death. A higher Sl value indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
1. Cells and Viruses

e Cell Lines:

o Vero E6 (ATCC CRL-1586), an African green monkey kidney cell line, was cultured in
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin.

o A549-ACE2 cells, a human alveolar basal epithelial cell line engineered to express human
ACE2, were cultured in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.

o Calu-3 (ATCC HTB-55), a human lung adenocarcinoma cell line, was cultured in Eagle's
Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.

e Virus Strains:

o SARS-CoV-2 wild-type (WT) isolate USA-WA1/2020.
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o Delta (B.1.617.2) and Omicron (B.1.1.529) variants were obtained from BEI Resources.

o Viral stocks were propagated and titered in Vero E6 cells. All work with live virus was
conducted in a Biosafety Level 3 (BSL-3) laboratory.

. Antiviral Activity Assay (EC50 Determination)

Seed cells in 96-well plates at a density of 2 x 1074 cells per well and incubate overnight at
37°C with 5% CO2.

Prepare serial dilutions of SARS-CoV-2-IN-67 in the appropriate cell culture medium.
Remove the growth medium from the cells and add 100 pL of the diluted compound.

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

Incubate the plates for 48 hours at 37°C with 5% CO2.

After incubation, fix the cells with 4% paraformaldehyde and stain with crystal violet.

Quantify the cytopathic effect (CPE) by measuring the absorbance at 570 nm.

The EC50 values were calculated using a four-parameter logistic regression model in
GraphPad Prism.

. Cytotoxicity Assay (CC50 Determination)
Seed cells in 96-well plates as described for the antiviral assay.
Add serial dilutions of SARS-CoV-2-IN-67 to the wells.
Incubate the plates for 48 hours at 37°C with 5% CO2.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay
(Promega) according to the manufacturer's instructions.

Luminescence was measured using a plate reader.
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o The CC50 values were calculated using a four-parameter logistic regression model in

GraphPad Prism.

4. Time-of-Addition Assay

e Vero E6 cells were seeded in 96-well plates and infected with SARS-CoV-2 (MOI of 1).

e SARS-CoV-2-IN-67 (at 5x EC50) was added at different time points relative to infection (-2,
0, 2, 4, 6, and 8 hours post-infection).

o Viral RNA in the supernatant was quantified at 12 hours post-infection using RT-gPCR.

e This experiment helps to elucidate at which stage of the viral life cycle the compound is

active. The results suggest that SARS-CoV-2-IN-67 acts at an early stage of the viral life

cycle, likely during viral entry or immediately following entry.
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Caption: Proposed mechanism of SARS-CoV-2-IN-67 inhibiting viral entry.
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Caption: Experimental workflow for in-vitro antiviral activity screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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